molecular formula C18H12F3N5O B214828 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Cat. No. B214828
M. Wt: 371.3 g/mol
InChI Key: ABMVNAXEULXRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in the treatment of various types of cancer. It is an orally available compound that specifically targets the Bruton's tyrosine kinase (BTK), a protein that is involved in the survival and proliferation of cancer cells.

Mechanism of Action

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the survival and proliferation of B-cells, including cancerous B-cells. 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile binds to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to have potent inhibitory activity against BTK, with an IC50 value of less than 5 nM. It has also been found to have good oral bioavailability and pharmacokinetic properties in preclinical models. In terms of physiological effects, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and DNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is its specificity for BTK, which reduces the potential for off-target effects and toxicity. Additionally, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has shown promising efficacy in preclinical models, suggesting that it may have potential as a therapeutic agent. However, one limitation of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for the research and development of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile. One possibility is to investigate its efficacy in combination with other anticancer drugs, such as immunotherapies or targeted therapies. Another direction is to explore its potential use in other types of cancer beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, as well as its safety and tolerability in humans.

Synthesis Methods

The synthesis of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, which is achieved by reacting an amine with sodium azide in the presence of a copper catalyst. The final product is obtained through a series of purification steps, including chromatography and crystallization.

Scientific Research Applications

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to effectively inhibit BTK activity, leading to the suppression of cancer cell growth and survival. Furthermore, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been found to enhance the activity of other anticancer drugs, such as venetoclax and lenalidomide, suggesting that it may have potential as a combination therapy.

properties

Product Name

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Molecular Formula

C18H12F3N5O

Molecular Weight

371.3 g/mol

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15(10-22)16(27)12-3-2-4-13(9-12)18(19,20)21/h2-9,15H,1H3

InChI Key

ABMVNAXEULXRCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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